7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFUPSJJBZGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are currently unknown.
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to interact with their targets via a nucleophilic attack mechanism.
Biological Activity
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 271.195 g/mol
- CAS Number : 861408-98-2
- Purity : Typically ≥95% .
The biological activity of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing crucial roles in various cellular processes including cell signaling and metabolism.
Inhibition of Kinase Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit selective inhibition against several kinases involved in cancer progression. For instance:
- Akt Inhibition : A related pyrazolo compound demonstrated an IC50 value of 61 nM against Akt1, indicating potent inhibitory activity . This suggests that 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may similarly inhibit Akt pathways, which are critical in cancer cell survival and proliferation.
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its anticancer properties and mechanisms:
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Efficacy : A study evaluated various substituted pyrazoles against a panel of kinases and found that certain derivatives exhibited significant antiproliferative effects in multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance potency against specific targets .
- In Vivo Studies : Research involving animal models demonstrated that compounds similar to 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid could reduce tumor size significantly when administered in conjunction with standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively within the ATP-binding site of kinases, disrupting their function and leading to decreased phosphorylation of downstream targets involved in cell cycle regulation .
Chemical Reactions Analysis
Carboxylic Acid Derivative Reactions
The carboxylic acid group at position 5 enables classic acid-derived transformations:
Mechanistic Insights :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution or coupling agents like DCC.
-
Amidation employs carbodiimide-mediated activation to form reactive intermediates .
-
Reduction of the carboxylic acid to an alcohol typically requires strong hydride donors .
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core’s electron-rich regions allow selective EAS:
Key Observations :
-
The trifluoromethyl group at position 2 deactivates adjacent positions, directing electrophiles to positions 3 or 6 .
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Substitution patterns align with computational studies on pyrazolo[1,5-a]pyrimidine aromaticity .
Nucleophilic Substitution
| Reaction Type | Reagents | Product Example | Yield & Conditions | Citations |
|---|---|---|---|---|
| Amination | NH<sub>3</sub>/CuI | 7-Cyclopropyl-2-(trifluoromethyl)-5-aminopyrazolo[1,5-a]pyrimidine | 60–75% at 120°C |
Synthetic Utility :
-
Halogenation at position 5 (e.g., Cl/Br) via POCl<sub>3</sub> or PBr<sub>3</sub> could enable subsequent SNAr reactions .
Cyclopropyl Ring Modifications
The cyclopropyl group at position 7 exhibits strain-driven reactivity:
| Reaction Type | Reagents | Outcome | Notes | Citations |
|---|---|---|---|---|
| Ring-Opening | H<sub>2</sub>/Pd-C | 7-(Propenyl) derivatives | Requires high pressure | |
| Oxidation | O<sub>3</sub> or KMnO<sub>4</sub> | 7-Carboxylic acid or ketone formation | Limited by steric hindrance |
Challenges :
-
Steric bulk from the cyclopropyl group often impedes reactions unless harsh conditions are used.
Trifluoromethyl Group Interactions
The CF<sub>3</sub> group at position 2 influences electronic effects but is generally unreactive:
Decarboxylation Pathways
Under thermal or basic conditions, decarboxylation may occur:
| Conditions | Products | Mechanism | Citations |
|---|---|---|---|
| Δ > 200°C | CO<sub>2</sub> loss, forming 5-H analog | Radical or concerted pathways | |
| NaOH (aq)/Δ | 5-Deoxy derivative | Acid-catalyzed elimination |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from analogs; discrepancies in reported formulas noted .
Key Findings:
Substituent Effects on Lipophilicity: The trifluoromethyl group at position 2 increases lipophilicity and metabolic stability compared to methyl or carboxamide groups .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step procedures, including cyclopropanation and carboxylation, as seen in intermediates from and . In contrast, 7-isopropyl analogs are more straightforward to derivatize .
Bioactivity Trends :
- Carboxylic acid derivatives (e.g., target compound) show superior solubility for aqueous formulations compared to ester or amide variants .
- Substitution at position 5 (e.g., 4-fluorophenyl in ) enhances target engagement in kinase inhibition assays .
Commercial Availability: Fluorinated derivatives like the target compound face supply chain challenges, as noted by CymitQuimica (), whereas non-fluorinated analogs (e.g., methyl-substituted) are more readily accessible .
Research and Development Insights
- Synthetic Methodologies : Schmitt et al. () highlight parallel synthesis approaches for 7-arylpyrazolo[1,5-a]pyrimidin-5-ones, which could be adapted for cyclopropyl derivatives .
- Purity and Stability : The target compound’s 95% purity () aligns with industry standards, though analytical validation (e.g., HPLC, NMR) is critical due to formula inconsistencies .
- Applications : Derivatives with cyclopropyl and trifluoromethyl groups are prioritized in antiviral and anticancer drug discovery due to their balanced pharmacokinetic profiles .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assignments of cyclopropyl protons (δ 1.2–1.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹⁹F NMR) confirm substitution patterns .
- X-ray crystallography : Resolves regioselectivity issues (e.g., 7-chloro vs. 5-chloro isomers) by precisely locating substituents on the heterocyclic core . For example, bond angles and torsion angles differentiate between methyl and trifluoromethyl groups at position 2 .
What strategies optimize regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Advanced Research Question
Regioselectivity challenges arise due to the electron-deficient nature of the pyrimidine ring. Strategies include:
- Directing groups : Use of amino or hydroxyl groups at position 7 to direct electrophilic substitution .
- Protecting groups : Benzoylation of amino groups (e.g., with benzoyl chloride in pyridine) prevents unwanted side reactions during trifluoromethylation .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 5 require Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) and inert atmospheres .
How do computational methods predict physicochemical properties relevant to drug design?
Advanced Research Question
- DFT calculations : Predict hydrogen-bond acceptor/donor counts, logP, and polar surface area. For example, the carboxylic acid group at position 5 increases hydrophilicity (logP ≈ 2.1) .
- Molecular docking : Models interactions with targets like kinases or benzodiazepine receptors, highlighting the role of the cyclopropyl group in enhancing binding affinity .
Advanced Research Question
- Kinase inhibition : Screening against KDR (kinase insert domain receptor) using ATP-competitive assays .
- Antimicrobial activity : Microplate Alamar Blue assays for antitrypanosomal/antischistosomal activity (IC₅₀ values typically <1 µM) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) assess selectivity indices .
How can contradictory spectral data from different synthetic batches be resolved?
Advanced Research Question
Contradictions often arise from:
- Solvent residues : DMF or EtOH in crystallization can alter NMR shifts. Use high-vacuum drying or deuterated solvents for analysis .
- Polymorphism : X-ray diffraction distinguishes crystalline forms. For example, recrystallization from cyclohexane/CH₂Cl₂ (1:1) yields a single polymorph .
- Byproducts : LC-MS identifies impurities (e.g., unreacted enaminones) .
What safety protocols are critical during large-scale synthesis?
Basic Research Question
- Handling trifluoromethyl reagents : Use gloveboxes to avoid inhalation of volatile byproducts (e.g., CF₃Br) .
- Waste disposal : Chlorinated solvents (e.g., CH₂Cl₂) require segregation and neutralization before disposal .
- Protective equipment : Respirators and double-gloving are mandatory when using POCl₃ or PyBroP .
How does the cyclopropyl group influence metabolic stability compared to other substituents?
Advanced Research Question
Basic Research Question
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Prep-TLC : Silica gel GF₂₅₄ plates for small-scale purification (Rf ≈ 0.3–0.5 in EtOAc/hexane) .
How do structural modifications at position 7 impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
